molecular formula C8H10N2O3S B2725223 4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid CAS No. 888125-33-5

4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid

Cat. No.: B2725223
CAS No.: 888125-33-5
M. Wt: 214.24
InChI Key: JGBLXWMMQNZTDF-UHFFFAOYSA-N
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Description

4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid typically involves the reaction of 5-methyl-1,3-thiazole-2-amine with a suitable acylating agent. One common method is the acylation of 5-methyl-1,3-thiazole-2-amine with succinic anhydride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1,3-thiazole-2-amine: A precursor in the synthesis of 4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid.

    Thiazole-4-carboxylic acid: Another thiazole derivative with different functional groups.

    2-Aminothiazole: A simpler thiazole compound with a primary amine group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-5-4-9-8(14-5)10-6(11)2-3-7(12)13/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBLXWMMQNZTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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